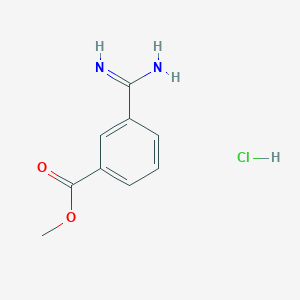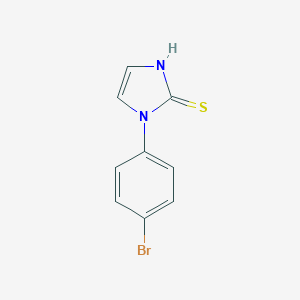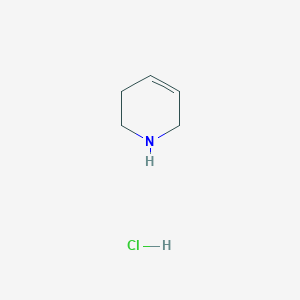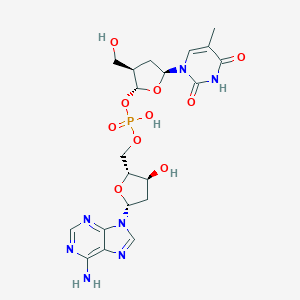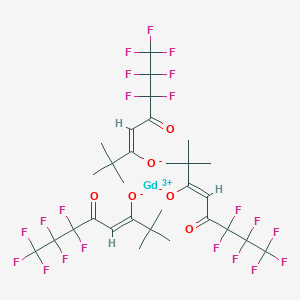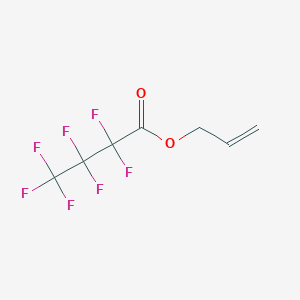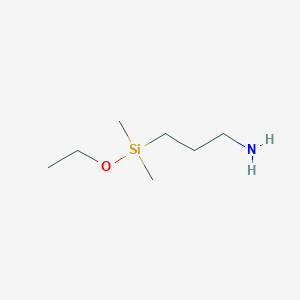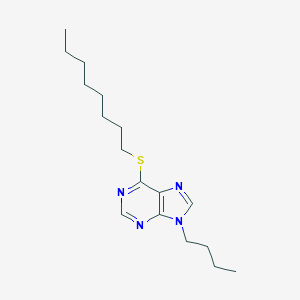
9-Butyl-6-octylsulfanylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-6-octylsulfanylpurine, also known as BOSS, is a purine derivative that has been extensively studied for its potential as a therapeutic agent. BOSS is a synthetic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 9-Butyl-6-octylsulfanylpurine is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. 9-Butyl-6-octylsulfanylpurine has been shown to inhibit the expression of TNF-alpha and IL-6, which are pro-inflammatory cytokines that play a role in the pathogenesis of many inflammatory diseases. 9-Butyl-6-octylsulfanylpurine has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
9-Butyl-6-octylsulfanylpurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9-Butyl-6-octylsulfanylpurine can inhibit the proliferation of cancer cells and induce apoptosis. 9-Butyl-6-octylsulfanylpurine has also been shown to reduce oxidative stress and inflammation in animal models of disease. In addition, 9-Butyl-6-octylsulfanylpurine has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a cost-effective alternative to natural compounds that may be difficult to obtain. However, one limitation of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Orientations Futures
There are several future directions for research on 9-Butyl-6-octylsulfanylpurine. One area of interest is the development of 9-Butyl-6-octylsulfanylpurine-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 9-Butyl-6-octylsulfanylpurine, which could lead to the development of more targeted therapies. Additionally, the development of 9-Butyl-6-octylsulfanylpurine analogs with improved biological activity and pharmacokinetic properties is an area of active research.
Méthodes De Synthèse
9-Butyl-6-octylsulfanylpurine can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-octylpurine with butyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of 9-Butyl-6-octylsulfanylpurine has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
9-Butyl-6-octylsulfanylpurine has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 9-Butyl-6-octylsulfanylpurine has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
15923-50-9 |
|---|---|
Nom du produit |
9-Butyl-6-octylsulfanylpurine |
Formule moléculaire |
C17H28N4S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
9-butyl-6-octylsulfanylpurine |
InChI |
InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
NVPJDDPNMWHPHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
SMILES canonique |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Autres numéros CAS |
15923-50-9 |
Synonymes |
9-butyl-6-octylsulfanyl-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



